molecular formula C16H13N3OS B3159207 N-benzoyl-N'-(1H-indol-4-yl)thiourea CAS No. 861208-78-8

N-benzoyl-N'-(1H-indol-4-yl)thiourea

Cat. No.: B3159207
CAS No.: 861208-78-8
M. Wt: 295.4 g/mol
InChI Key: XCGZMAADNXGSKU-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(1H-indol-4-yl)thiourea is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a benzoyl group attached to a thiourea moiety, which is further connected to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(1H-indol-4-yl)thiourea typically involves the reaction of benzoyl chloride with ammonium thiocyanate and isatin in anhydrous acetone. This reaction produces a series of novel thiourea derivatives, which can be further reacted with hydrazine hydrate in anhydrous ethanol under reflux conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(1H-indol-4-yl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(1H-indol-4-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can be carried out using hydrazine hydrate.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in an organic solvent.

    Reduction: Hydrazine hydrate in ethanol under reflux conditions.

    Substitution: Various electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

N-benzoyl-N’-(1H-indol-4-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antiviral activities.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(1H-indol-4-yl)thiourea involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the thiourea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-(1H-indol-3-yl)thiourea
  • N-benzoyl-N’-(1H-indol-2-yl)thiourea
  • N-benzoyl-N’-(1H-indol-5-yl)thiourea

Uniqueness

N-benzoyl-N’-(1H-indol-4-yl)thiourea is unique due to the specific position of the indole ring attachment, which can influence its biological activity and chemical reactivity. The presence of the benzoyl group also adds to its distinct properties compared to other indole derivatives .

Properties

IUPAC Name

N-(1H-indol-4-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(11-5-2-1-3-6-11)19-16(21)18-14-8-4-7-13-12(14)9-10-17-13/h1-10,17H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGZMAADNXGSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254702
Record name N-[(1H-Indol-4-ylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861208-78-8
Record name N-[(1H-Indol-4-ylamino)thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861208-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1H-Indol-4-ylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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